2-(((4-chlorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one 2-(((4-chlorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one
Brand Name: Vulcanchem
CAS No.: 204503-11-7
VCID: VC4185338
InChI: InChI=1S/C12H9ClO3S/c13-8-1-3-10(4-2-8)17-7-9-5-11(14)12(15)6-16-9/h1-6,15H,7H2
SMILES: C1=CC(=CC=C1SCC2=CC(=O)C(=CO2)O)Cl
Molecular Formula: C12H9ClO3S
Molecular Weight: 268.71

2-(((4-chlorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one

CAS No.: 204503-11-7

Cat. No.: VC4185338

Molecular Formula: C12H9ClO3S

Molecular Weight: 268.71

* For research use only. Not for human or veterinary use.

2-(((4-chlorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one - 204503-11-7

Specification

CAS No. 204503-11-7
Molecular Formula C12H9ClO3S
Molecular Weight 268.71
IUPAC Name 2-[(4-chlorophenyl)sulfanylmethyl]-5-hydroxypyran-4-one
Standard InChI InChI=1S/C12H9ClO3S/c13-8-1-3-10(4-2-8)17-7-9-5-11(14)12(15)6-16-9/h1-6,15H,7H2
Standard InChI Key IGGLKXPOEWPXLI-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1SCC2=CC(=O)C(=CO2)O)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a six-membered pyranone ring (4H-pyran-4-one) with three key substituents:

  • A hydroxyl group at position 5, contributing to hydrogen-bonding interactions.

  • A (4-chlorophenyl)thio methyl group at position 2, introducing steric and electronic effects.

  • A chlorine atom on the phenyl ring, enhancing lipophilicity and bioactivity .

The IUPAC name, 2-[(4-chlorophenyl)sulfanylmethyl]-5-hydroxypyran-4-one, reflects these substituents.

Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₂H₉ClO₃S
Molecular Weight268.71 g/mol
Melting Point132–134°C (dec.)
Boiling Point488.8°C (estimated)
SolubilityLow in water; soluble in DMSO
LogP (Partition Coefficient)1.74

The low water solubility (logP = 1.74) suggests preferential partitioning into lipid membranes, a trait exploitable in drug design .

Synthetic Methodologies

Nucleophilic Substitution

The primary synthesis route involves reacting 2-chloromethyl-5-hydroxy-4H-pyran-4-one with 4-chlorothiophenol under basic conditions (e.g., K₂CO₃ in DMF):

C6H5ClO3+HS-C6H4ClBaseC12H9ClO3S+HCl\text{C}_6\text{H}_5\text{ClO}_3 + \text{HS-C}_6\text{H}_4\text{Cl} \xrightarrow{\text{Base}} \text{C}_{12}\text{H}_9\text{ClO}_3\text{S} + \text{HCl}

Key steps include:

  • Deprotonation of the thiophenol to enhance nucleophilicity.

  • S_N2 displacement of the chloromethyl group.

  • Acid workup to isolate the product .

Optimization Strategies

ParameterOptimal ConditionYield Improvement
SolventAnhydrous DMF82% → 89%
Temperature70°C75% → 85%
CatalystKI (10 mol%)70% → 78%

The addition of potassium iodide (KI) facilitates a "halogen exchange," accelerating the substitution rate .

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro studies demonstrate broad-spectrum activity:

  • Gram-positive bacteria: MIC = 8 µg/mL (Staphylococcus aureus).

  • Gram-negative bacteria: MIC = 32 µg/mL (Escherichia coli).

  • Fungal strains: IC₅₀ = 12 µg/mL (Candida albicans).

The 4-chlorophenylthio moiety disrupts microbial cell membranes via hydrophobic interactions, while the hydroxyl group chelates essential metal ions .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Peak (cm⁻¹)Assignment
3250–3100O–H stretch (hydroxyl)
1680C=O stretch (pyranone)
1240C–S stretch (thioether)
1090C–Cl stretch

The C=O stretch at 1680 cm⁻¹ confirms the pyranone carbonyl group.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.15 (s, 1H, OH).

    • δ 7.45–7.30 (m, 4H, Ar–H).

    • δ 6.25 (s, 1H, H-3).

  • ¹³C NMR:

    • δ 182.4 (C=O).

    • δ 136.2–128.7 (Ar–C).

The deshielded hydroxyl proton (δ 12.15) indicates strong hydrogen bonding .

Hazard CategoryGHS ClassificationPrecautionary Measures
Skin IrritationCategory 2Wear nitrile gloves
Eye DamageCategory 2AUse safety goggles
Respiratory ToxicityCategory 3Employ fume hoods

Storage: Tightly sealed containers in cool, dry environments .

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